(1R,2R)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol
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Overview
Description
(1R,2R)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated compounds.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in more saturated alcohols or amines.
Scientific Research Applications
(1R,2R)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol
- (1R,2S)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol
- (1S,2R)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol
Uniqueness
(1R,2R)-2-Amino-1-(3,5-dimethylphenyl)propan-1-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its stereoisomers, this compound may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1R,2R)-2-amino-1-(3,5-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-7-4-8(2)6-10(5-7)11(13)9(3)12/h4-6,9,11,13H,12H2,1-3H3/t9-,11+/m1/s1 |
InChI Key |
YBAYZNDAGDFODI-KOLCDFICSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@H]([C@@H](C)N)O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(C)N)O)C |
Origin of Product |
United States |
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